molecular formula C31H35NO5S2 B560157 (Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine

Cat. No.: B560157
M. Wt: 565.7 g/mol
InChI Key: QGUWPAYJKVJWEK-JVTXGDFZSA-N
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Description

NB-598 Maleate is a potent and competitive inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. This compound is known for its ability to suppress triglyceride biosynthesis through the farnesol pathway. It has significant implications in the study of cholesterol metabolism and related disorders .

Mechanism of Action

Target of Action

NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE) . Squalene epoxidase is an important enzyme in the cholesterol biosynthesis pathway, playing a crucial role in the conversion of squalene to 2,3-oxidosqualene.

Mode of Action

NB-598 (Maleate) interacts with squalene epoxidase, inhibiting its activity . This inhibition suppresses the conversion of squalene to 2,3-oxidosqualene, thereby disrupting the biosynthesis of cholesterol.

Biochemical Pathways

The primary biochemical pathway affected by NB-598 (Maleate) is the farnesol pathway . By inhibiting squalene epoxidase, NB-598 (Maleate) suppresses triglyceride biosynthesis through this pathway. This leads to a decrease in the production of cholesterol and other lipids such as phospholipids and free fatty acids.

Result of Action

The inhibition of squalene epoxidase by NB-598 (Maleate) leads to a reduction in total cholesterol levels . It also suppresses the secretion of cholesterol and triacylglycerol, and simultaneously reduces apolipoprotein B in HepG2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NB-598 Maleate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

  • Formation of the thiophene core.
  • Introduction of the alkyne group.
  • Coupling reactions to attach the phenyl and hept-2-en-4-yn-1-amine groups.

Industrial Production Methods: Industrial production of NB-598 Maleate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: NB-598 Maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the alkyne group to yield different products.

    Substitution: Substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products:

Scientific Research Applications

NB-598 Maleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

    Biology: Studied for its effects on cholesterol metabolism and triglyceride biosynthesis.

    Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders and metabolic diseases.

    Industry: Utilized in the development of biochemical assays and as a tool in drug discovery

Comparison with Similar Compounds

    Squalene epoxidase inhibitors: Other compounds that inhibit squalene epoxidase include terbinafine and naftifine.

    Cholesterol biosynthesis inhibitors: Statins such as atorvastatin and simvastatin also target cholesterol biosynthesis but through different mechanisms.

Uniqueness of NB-598 Maleate: NB-598 Maleate is unique due to its specific inhibition of squalene epoxidase, leading to a targeted reduction in cholesterol and triglyceride biosynthesis. Unlike statins, which inhibit HMG-CoA reductase, NB-598 Maleate acts further down the cholesterol biosynthesis pathway, providing a different approach to managing cholesterol levels .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUWPAYJKVJWEK-JVTXGDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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